Product packaging for ((1R,2S)-2-nitrocyclopropyl)benzene(Cat. No.:)

((1R,2S)-2-nitrocyclopropyl)benzene

Cat. No.: B11754121
M. Wt: 163.17 g/mol
InChI Key: XRNLPUUQLOMTGY-BDAKNGLRSA-N
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Description

((1R,2S)-2-nitrocyclopropyl)benzene is a high-purity, chiral nitrocyclopropane building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a nitrated cyclopropane ring fused to a benzene ring, with a defined (1R,2S) stereochemistry that makes it a valuable precursor for stereoselective synthesis. Its structure is closely related to other pharmacologically active cyclopropylamine derivatives, which are known to act as modulators of biological receptors such as the histamine H3 receptor and are explored for treating disorders of the nervous system, metabolism, and more . As a versatile synthetic intermediate, it can undergo various transformations typical of nitroalkanes and strained carbocycles. The nitro group serves as a handle for further functionalization, allowing researchers to synthesize complex molecules, including nitrogen-containing heterocycles via cycloaddition or ring-expansion reactions . The cyclopropane ring's inherent strain facilitates ring-opening reactions, enabling the construction of diverse molecular architectures. This compound is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B11754121 ((1R,2S)-2-nitrocyclopropyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

[(1R,2S)-2-nitrocyclopropyl]benzene

InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1

InChI Key

XRNLPUUQLOMTGY-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1C(C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 1r,2s 2 Nitrocyclopropyl Benzene

Ring-Opening Reactions of the Nitrocyclopropane (B1651597) System

The highly strained cyclopropane (B1198618) ring in ((1R,2S)-2-nitrocyclopropyl)benzene, coupled with the electron-withdrawing nitro group, makes it susceptible to various ring-opening reactions. These reactions provide valuable synthetic routes to a range of functionalized acyclic compounds.

Lewis Acid-Mediated Ring Opening Mechanisms

Lewis acids play a pivotal role in activating the cyclopropane ring, facilitating its opening. nih.govrsc.orgnih.gov The coordination of a Lewis acid to the nitro group or another acceptor substituent enhances the electrophilicity of the cyclopropane carbons, making them more susceptible to nucleophilic attack. nih.govrsc.org This activation often leads to the formation of a 1,3-dipole intermediate, which can then react with various dipolarophiles. rsc.org The choice of Lewis acid can significantly influence the reaction's outcome and stereochemistry. acs.org For instance, the use of MgI2 has proven effective in promoting the ring-opening of donor-acceptor cyclopropanes. acs.org

The mechanism typically involves an S_N1-type ring-opening, generating a carbocationic intermediate that is stabilized by the donor and acceptor groups. nih.govuni-regensburg.de This intermediate can then undergo various subsequent reactions, including cycloadditions. uni-regensburg.de

Table 1: Lewis Acids in Nitrocyclopropane Ring-Opening Reactions

Lewis AcidRoleReference
Yb(OTf)₃Catalyzes intramolecular rearrangement to cyclic nitronates. rsc.org rsc.org
SnCl₄Catalyzes ring-opening polymerization. rsc.org rsc.org
MgI₂Promotes ring-opening 1,3-addition processes. acs.org acs.org
FeCl₃, ZnBr₂Can induce ring-opening, though may lead to byproducts. acs.org acs.org
TiCl₄Essential for reactions with less reactive electrophiles. rsc.org rsc.org

Nucleophilic Attack-Induced Cyclopropane Cleavage

The electron-deficient nature of the cyclopropane ring, exacerbated by the nitro group, allows for direct nucleophilic attack, leading to ring cleavage. libretexts.orgnih.gov This process is a key step in many synthetic transformations, providing access to functionalized open-chain products. nih.gov The regioselectivity of the nucleophilic attack is often controlled by the electronic and steric properties of the substituents on the cyclopropane ring.

Common nucleophiles used in these reactions include amines and thiophenoxides. nih.govnih.gov The reaction with amine nucleophiles, for example, can proceed at room temperature with complete preservation of enantiomeric purity. nih.gov The initial addition of the nucleophile to the aromatic ring is a characteristic feature of this mechanism. libretexts.org

Intramolecular Rearrangements Involving Ring Strain Release

The inherent strain in the cyclopropane ring can be a driving force for intramolecular rearrangements, leading to the formation of more stable cyclic or heterocyclic systems. These rearrangements often proceed through a cascade mechanism, initiated by the opening of the three-membered ring. rsc.org For example, nitrocyclopropane carboxylates can undergo a cascade intramolecular rearrangement to form cyclic nitronates, which can then participate in cycloaddition reactions. rsc.org

These rearrangements can be highly diastereoselective, yielding single diastereomers of the final products. rsc.org The release of ring strain provides the thermodynamic driving force for these transformations.

Transformations Involving the Nitro Group

The nitro group in this compound is not merely a passive activating group; it actively participates in a variety of chemical transformations, further expanding the synthetic utility of this compound.

Reductive Conversion to Amines (e.g., Cyclopropylamines)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. In the context of nitrocyclopropanes, this reaction provides a direct route to valuable cyclopropylamines. nih.gov Catalytic hydrogenation is a common method for this reduction, although in some cases, it may not be sufficient to cleave the cyclopropane ring. nih.gov

The resulting aminocyclopropanes are important building blocks in medicinal chemistry and materials science. The stereochemistry of the starting nitrocyclopropane is often retained in the final amine product.

Denitration Reactions and Formation of Electron-Deficient Species

Under certain conditions, the nitro group can be eliminated from the cyclopropane ring in a process known as denitration. beilstein-journals.org This reaction is often induced by Lewis acids and leads to the formation of highly electron-deficient species, such as enones. beilstein-journals.org These reactive intermediates can then undergo further reactions, such as cycloadditions or reactions with nucleophiles. beilstein-journals.org The denitration process highlights the diverse reactivity of the nitro group, which can act as a leaving group to generate valuable synthetic intermediates. beilstein-journals.org

The Nitro Group as a Leaving Group or Nucleophile in Cascade Reactions

The nitro group, often recognized for its strong electron-withdrawing nature, also exhibits versatile reactivity as both a leaving group and a nucleophile in complex cascade reactions. This dual role allows for the construction of intricate molecular architectures from relatively simple precursors.

The capacity of the nitro group to act as a leaving group is particularly evident in addition-elimination reactions. nih.gov For instance, the nitro group can be displaced by a nucleophile, a process facilitated by its ability to stabilize the negative charge in the transition state. This characteristic is harnessed in the synthesis of polyfunctionalized compounds where the nitro group is strategically positioned to be expelled upon the formation of a new bond. nih.gov The elimination of a nitro group to form a carbon-carbon double bond is a well-documented transformation. nih.gov Furthermore, in the realm of aromatic chemistry, nitrobenzenes can serve as substrates in transition-metal-catalyzed cross-coupling reactions, where the nitro group is substituted by various nucleophiles. nih.gov This reactivity underscores the utility of the nitro group as a leaving group in the synthesis of complex molecules.

Conversely, the nitro group can also participate as an intramolecular nucleophile. rsc.org Research has shown that in certain molecular frameworks, such as specific norbornenyl systems, the nitro group can participate in the reaction, leading to highly stereoselective and regiospecific outcomes. rsc.org For example, the bromination of an endo-nitro-containing norbornenyl system proceeds with the participation of the nitro group. rsc.org This nucleophilic character is also observed in the formation of cyclic nitronates from nitrocyclopropane carboxylates, where the nitro group is integral to the cyclization process. researchgate.net

In cascade reactions involving nitropyridones, the nitroalkene moiety is susceptible to nucleophilic attack. nih.gov The reaction is initiated by the addition of a nucleophile to the nitropyridone, forming an anionic intermediate that is stabilized by the nitro group. nih.gov Subsequent intramolecular nucleophilic attack by the resulting nitronate leads to the formation of complex heterocyclic systems, demonstrating the nitro group's role in facilitating the cascade sequence. nih.gov

Reactivity of the Phenyl Substituent

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring, Considering the Cyclopropylnitro Group as a Substituent

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of the 2-nitrocyclopropyl substituent. The outcome of such reactions, both in terms of reaction rate and the regioselectivity of substitution (ortho, meta, or para), is dictated by the interplay of inductive and resonance effects of the substituent.

Substituents on a benzene ring are broadly classified as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions. wikipedia.org Activating groups donate electron density to the ring, increasing its nucleophilicity and accelerating the rate of electrophilic attack, typically directing substitution to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing down the reaction rate. libretexts.org Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org

The directing influence of the 2-nitrocyclopropyl group is primarily meta-directing. Electron-withdrawing groups generally direct electrophilic substitution to the meta position because the ortho and para positions are more deactivated. quora.com While the cyclopropyl (B3062369) group itself can exhibit some electron-donating character through conjugation with the aromatic ring, the powerful electron-withdrawing nature of the nitro group dominates. Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly the meta-substituted product.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edu

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. msu.edumasterorganicchemistry.com

The relative rates of substitution at the ortho, meta, and para positions determine the final product distribution. libretexts.org For a deactivating group like 2-nitrocyclopropyl, the deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

Nucleophilic Aromatic Substitution in Substituted Nitrobenzenes

While benzene itself is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the aromatic ring for nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com This type of reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.orgfishersci.co.uk For nucleophilic aromatic substitution to occur readily, the ring must be electron-poor. masterorganicchemistry.comlibretexts.org

The presence of a nitro group greatly facilitates S_NAr reactions. masterorganicchemistry.com The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. wikipedia.orglibretexts.org This activation stems from the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org If the nitro group is positioned meta to the leaving group, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur. libretexts.orglibretexts.org

The mechanism for S_NAr reactions is typically a two-step addition-elimination process: nih.govlibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, taking with it the pair of electrons from the bond to the ring, which restores the aromaticity of the ring. nih.gov

The rate of nucleophilic aromatic substitution is influenced by several factors:

The number and nature of electron-withdrawing groups: The more electron-withdrawing groups on the ring, the faster the reaction. masterorganicchemistry.com

The position of the electron-withdrawing groups: As mentioned, ortho and para positions to the leaving group are strongly activating. masterorganicchemistry.comlibretexts.org

The nature of the leaving group: While halides are common leaving groups, the nitro group itself can also act as a leaving group in some S_NAr reactions, especially when the ring is highly electron-deficient. stackexchange.com

Advanced Spectroscopic Analysis and Stereochemical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For ((1R,2S)-2-nitrocyclopropyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their spatial relationships.

¹H NMR for Proton Environment and Coupling Constants

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton and the connectivity between them through scalar (J) coupling. In the trans-configured cyclopropane (B1198618) ring of this compound, the four protons (H1, H2, H3a, H3b) are chemically and magnetically non-equivalent, leading to complex splitting patterns. The phenyl group protons also exhibit characteristic shifts.

The proton attached to the carbon bearing the phenyl group (H1) and the proton on the carbon with the nitro group (H2) are expected to show distinct chemical shifts. The electron-withdrawing nature of the nitro group significantly deshields H2, shifting its resonance downfield. The protons on C3 (H3a and H3b) are diastereotopic and will appear as separate signals, each split by the other protons on the ring.

The relative stereochemistry is confirmed by the coupling constants. In a cyclopropane ring, the coupling constant between cis protons is typically larger than that for trans protons. Therefore, the observation of a relatively small coupling constant between H1 and H2 (³J_trans_) is a key indicator of their trans relationship.

Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values based on known substituent effects and data from analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Phenyl-H 7.20 - 7.40 Multiplet -
H2 (CH-NO₂) 4.3 - 4.5 ddd (doublet of doublet of doublets) ³J_trans_ (H1-H2) ≈ 4-5³J_cis_ (H2-H3) ≈ 7-9³J_trans_ (H2-H3) ≈ 4-5
H1 (CH-Ph) 2.5 - 2.7 ddd ³J_trans_ (H1-H2) ≈ 4-5³J_cis_ (H1-H3) ≈ 7-9³J_trans_ (H1-H3) ≈ 4-5

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The spectrum of this compound is expected to show nine distinct signals: six for the phenyl ring and three for the cyclopropyl (B3062369) ring.

The carbon atom bonded to the nitro group (C2) is heavily deshielded and will appear at a significantly downfield chemical shift. The carbons of the phenyl ring will appear in the typical aromatic region (125-140 ppm), while the cyclopropyl carbons (C1, C2, C3) will resonate at upfield shifts characteristic of strained rings.

Table 2: Predicted ¹³C NMR Data for this compound Note: These are predicted values based on known substituent effects and data from analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl (quaternary) 135 - 140
Phenyl (CH) 125 - 130
C2 (CH-NO₂) 60 - 65
C1 (CH-Ph) 25 - 30

2D NMR Techniques (e.g., NOESY, COSY) for Relative Stereochemistry Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the relative stereochemistry.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment maps the J-coupling network between protons. chemicalbook.com For this compound, cross-peaks would appear between H1 and H2, H1 and both H3 protons, and H2 and both H3 protons. chemicalbook.com This confirms the connectivity within the cyclopropane ring and helps to trace the coupling pathways responsible for the complex splitting patterns observed in the 1D spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov It is the definitive method for confirming the trans relative stereochemistry. A strong NOE is expected between protons that are on the same face of the ring (cis), while a very weak or absent NOE is expected for protons on opposite faces (trans). nih.gov In this case, a key observation would be the absence of a significant NOE cross-peak between H1 and H2. Conversely, NOE correlations would be expected between the phenyl protons and the nearby cyclopropyl protons (H1 and one of the H3 protons), providing further structural confirmation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn confirms its elemental composition. rsc.org The molecular formula for this compound is C₉H₉NO₂.

HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement. The calculated exact mass for C₉H₉NO₂ is 163.06333 Da. Experimental measurement of a molecular ion peak at this value (within a few parts per million) by HRMS would unequivocally confirm the molecular formula of the compound.

Other Advanced Spectroscopic Techniques for Structural Insights

Beyond NMR and MS, other spectroscopic methods provide valuable information about the molecule's functional groups and absolute stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by strong absorption bands characteristic of the nitro group, typically found around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Additional peaks would confirm the presence of the aromatic ring (C=C stretching around 1600 and 1450 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹) and the cyclopropyl C-H bonds.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is optically active. Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is essential for characterizing the specific enantiomer. The (1R,2S) enantiomer will produce a unique CD spectrum. Its mirror image, the (1S,2R) enantiomer, would exhibit a CD spectrum of equal magnitude but opposite sign. A racemic mixture of the two would be CD-silent. Therefore, CD spectroscopy provides definitive proof of the molecule's absolute configuration and enantiomeric purity.

Compound List

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
(1S,2R)-2-nitrocyclopropyl)benzene
trans-2-phenyl-1-cyclopropanecarboxylic acid
1-nitropropane

Computational Investigations into 1r,2s 2 Nitrocyclopropyl Benzene

Electronic Structure and Stability Calculations

The electronic structure and inherent stability of ((1R,2S)-2-nitrocyclopropyl)benzene are of fundamental interest. Computational quantum chemistry allows for a detailed examination of these properties, providing a quantitative understanding of the molecule's energetic landscape.

Quantum Chemical Assessment of Strain Energy in the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain due to its C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This strain energy has a profound impact on the molecule's stability and reactivity. masterorganicchemistry.comopenstax.org Computational methods, particularly through the use of isodesmic and homodesmotic reactions, provide a reliable means to quantify this strain.

A homodesmotic reaction is a theoretical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For this compound, a suitable homodesmotic reaction would involve breaking open the cyclopropane ring to form an analogous open-chain compound while maintaining the same types of carbon-carbon and carbon-hydrogen bonds. The enthalpy change of this hypothetical reaction, calculated using high-level quantum chemical methods such as G4 or CBS-QB3, corresponds to the strain energy of the molecule. acs.org

Studies on substituted cyclopropanes have shown that the strain energy can be influenced by the nature of the substituents. acs.org For instance, in a study of methyl- and fluorocyclopropanes, the strain energy was found to vary with the degree and type of substitution. acs.org For this compound, the presence of the phenyl and nitro groups would likely modulate the strain energy compared to an unsubstituted cyclopropane ring. The table below presents illustrative strain energy values based on typical findings for substituted cyclopropanes.

CompoundComputational MethodCalculated Strain Energy (kcal/mol)
CyclopropaneG427.5 umass.edu
MethylcyclopropaneG4~28.0 acs.org
1,1-DimethylcyclopropaneG4~28.2 acs.org
This compound (Illustrative)G4~29-32

Analysis of Electronic Density Distribution and Electrostatic Potential

The distribution of electrons within a molecule governs its chemical behavior. Quantum chemical calculations can produce a detailed map of the electron density, highlighting regions of electron accumulation and depletion. For this compound, this analysis would reveal the electronic influence of the nitro and phenyl groups on the strained cyclopropane ring.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful method for analyzing electron density. acs.org It allows for the identification of bond critical points and the characterization of the nature of chemical bonds (e.g., covalent vs. ionic). In the case of this compound, AIM analysis would likely show bent bond paths for the C-C bonds in the cyclopropane ring, a hallmark of strained ring systems. openstax.org

The electrostatic potential (ESP) map is another crucial tool that visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the nitro group and a delocalized negative charge on the phenyl ring, while the hydrogen atoms of the cyclopropane ring would exhibit a positive potential.

Molecular RegionExpected Electrostatic PotentialImplication
Nitro Group (Oxygen atoms)Strongly NegativeSite for electrophilic interaction
Phenyl RingDelocalized NegativePotential for electrophilic aromatic substitution
Cyclopropane Ring (Hydrogens)PositiveSusceptible to nucleophilic attack

Conformational Analysis and Energy Landscapes

Even for a relatively small molecule like this compound, rotation around single bonds can lead to different spatial arrangements, or conformations, with varying energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemistrysteps.com

For this compound, the key rotational degrees of freedom are the C-C bond connecting the cyclopropane ring to the phenyl group and the C-N bond of the nitro group. Computational methods, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), can be used to perform a systematic scan of the potential energy surface by rotating these bonds. nih.gov

The results of such an analysis would likely show that the preferred conformation seeks to minimize steric hindrance between the bulky phenyl and nitro groups and the cyclopropane ring. The energy landscape would reveal the global minimum energy conformation, as well as any other low-energy local minima, and the transition states that connect them. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. Studies on similar substituted cyclopropanes have identified multiple minimum energy conformations, suggesting a complex energy landscape. nih.gov

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the pathways that molecules follow during a chemical transformation. For this compound, this can be applied to understand its potential reactions.

Transition State Characterization and Reaction Coordinate Analysis

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the TS and calculate its energy. kaist.ac.kr Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate, also known as the intrinsic reaction coordinate (IRC), can be calculated to map out the entire reaction pathway from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For a reaction involving this compound, such as a ring-opening reaction, IRC calculations would visualize the breaking of the C-C bond in the cyclopropane ring.

Prediction of Reactivity and Selectivity (Chemoselectivity and Regioselectivity)

Computational chemistry can also be used to predict the reactivity and selectivity of a molecule in various reactions. rsc.orgnih.gov For this compound, which has multiple functional groups, questions of chemoselectivity (which functional group reacts) and regioselectivity (at which position on a functional group the reaction occurs) are important.

Frontier molecular orbital (FMO) theory is a simple yet powerful conceptual tool for predicting reactivity. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is likely to be located on the phenyl ring, suggesting its susceptibility to electrophilic attack. The LUMO, on the other hand, would be expected to be centered on the nitro group and the C-C bonds of the cyclopropane ring, indicating potential sites for nucleophilic attack or reactions that relieve ring strain.

More sophisticated models can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution on the phenyl ring. nih.gov By calculating the activation energies for attack at the ortho, meta, and para positions, the most favorable reaction pathway can be determined. Given the trans relationship between the phenyl and nitro groups, steric factors will also play a significant role in determining the selectivity.

Reactive SitePredicted ReactivityControlling Factors
Phenyl RingElectrophilic Aromatic SubstitutionHOMO distribution, directing effects of the cyclopropyl (B3062369) group
Nitro GroupNucleophilic attack on NitrogenLUMO distribution, high positive charge on Nitrogen
Cyclopropane RingRing-opening reactionsRing strain, LUMO distribution on C-C bonds

Modeling of Stereoselective Pathways and Enantiomeric Excess Prediction

Computational modeling of the stereoselective pathways to this compound often involves the use of quantum chemical methods, such as Density Functional Theory (DFT). These methods can calculate the energies of transition states and intermediates for the formation of different stereoisomers. The predicted enantiomeric excess is typically derived from the energy difference between the diastereomeric transition states leading to the (1R,2S) and (1S,2R) enantiomers, as well as the (1R,2R) and (1S,2S) diastereomers.

A common synthetic route to nitrocyclopropanes is the reaction of a nitro-stabilized carbanion with an alkene, often catalyzed by a chiral catalyst. Computational studies can model the interaction of the reactants with the catalyst to determine the most favorable reaction pathway. For instance, in a catalyzed cyclopropanation reaction, the model would include the substrate (e.g., styrene), the nitro-containing reagent, and the chiral catalyst.

Key aspects of modeling stereoselective pathways include:

Transition State Analysis: Identifying and calculating the energies of the transition states for the formation of all possible stereoisomers. The transition state with the lowest energy will correspond to the major product.

Catalyst-Substrate Interactions: Modeling the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the chiral catalyst and the reactants that dictate the stereochemical outcome.

Solvent Effects: Incorporating the influence of the solvent on the reaction pathway, as solvent molecules can stabilize or destabilize transition states and intermediates.

The predicted enantiomeric excess can be calculated using the following equation, which relates the free energy difference (ΔΔG‡) between the two competing transition states to the ratio of the products at a given temperature (T):

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100 where the ratio of enantiomers [R]/[S] can be related to ΔΔG‡ by the equation: ΔΔG‡ = -RT ln([R]/[S])

Table 1: Hypothetical DFT Calculation Results for a Chiral Catalyst System in the Synthesis of this compound

Transition StateRelative Free Energy (kcal/mol)Predicted Product RatioPredicted Enantiomeric Excess (%)
TS leading to (1R,2S)0.09590
TS leading to (1S,2R)1.85
TS leading to (1R,2R)3.5<1
TS leading to (1S,2S)3.7<1

Note: This table represents hypothetical data to illustrate the output of computational modeling. Actual values would be dependent on the specific reaction conditions and catalyst used.

Virtual Screening and Design of Novel Transformations

Computational methods are not only used to understand existing reactions but also to discover new ones. Virtual screening and the design of novel transformations for this compound can accelerate the development of new synthetic methodologies and applications for this chiral building block.

Virtual screening involves the computational assessment of large libraries of molecules to identify those with desired properties. In the context of designing new reactions for this compound, virtual screening could be used to:

Identify New Catalysts: Screen libraries of chiral ligands or organocatalysts for their potential to catalyze a specific transformation of the nitrocyclopropane (B1651597) ring with high stereoselectivity.

Discover New Reactants: Identify suitable reaction partners that can react with this compound to form novel and valuable products.

The process typically involves docking simulations, where virtual molecules are fitted into the active site of a catalyst or the reactive site of a substrate. The binding affinity and the geometry of the docked complex are then used to predict the likelihood and outcome of a reaction.

Following virtual screening, more rigorous computational methods, such as DFT, can be employed to study the reaction mechanisms of the most promising candidates. This allows for a detailed understanding of the reaction energetics and selectivity before any experimental work is undertaken. This in silico-first approach can save significant time and resources in the laboratory.

Table 2: Example of a Virtual Screening Workflow for a Novel Transformation

StepDescriptionComputational MethodDesired Outcome
1. Library GenerationCreate a virtual library of potential reactants (e.g., nucleophiles, electrophiles).Cheminformatics toolsA diverse set of virtual molecules.
2. High-Throughput DockingDock the library of reactants with a model of this compound.Molecular Docking SoftwareA ranked list of reactants based on predicted binding affinity and reactivity.
3. Hit SelectionSelect the top-ranking candidates for further investigation.-A smaller, more focused set of promising reactants.
4. Mechanistic StudyPerform detailed quantum chemical calculations on the reactions of the selected hits.Density Functional Theory (DFT)A thorough understanding of the reaction mechanism, energetics, and selectivity.
5. Experimental ValidationSynthesize and test the most promising reactions in the laboratory.-Confirmation of the computational predictions and discovery of a new transformation.

Through these computational strategies, the synthetic utility of this compound can be expanded, leading to the development of new stereoselective reactions and the synthesis of complex chiral molecules.

Applications in Advanced Organic Synthesis

Precursors for Optically Active Cyclopropylamines and Their Derivatives

One of the most direct and significant applications of ((1R,2S)-2-nitrocyclopropyl)benzene is its role as a precursor to optically active trans-2-phenylcyclopropylamines. The reduction of the nitro group to an amine is a common and efficient transformation, providing access to chiral cyclopropylamines that are key structural motifs in numerous biologically active compounds and pharmaceuticals. nih.govnih.gov For instance, the racemic mixture of trans-2-phenylcyclopropylamine is the active ingredient in the antidepressant drug tranylcypromine. google.com The enantiomers of trans-2-phenylcyclopropylamine exhibit markedly different pharmacological activities; for example, the (+)-trans enantiomer has a monoamine oxidase inhibitory potency that is 15 to 20 times greater than the (-)-enantiomer. google.com

The synthesis of these valuable amines from nitrocyclopropane (B1651597) precursors is a well-established method. nih.govnih.gov Various reducing agents can be employed for this conversion, and the reaction typically proceeds with retention of the cyclopropane (B1198618) ring's stereochemistry, making this compound an excellent starting material for the enantiomerically pure amine.

Table 1: Representative Reduction of Nitrocyclopropanes to Cyclopropylamines

Starting Material Reagents & Conditions Product Significance
Nitro-substituted cyclopropanes (general) Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal-mediated reduction (e.g., Fe/HCl, Zn/NH₄Cl) Corresponding aminocyclopropanes General and widely used method for synthesizing aminocyclopropanes while retaining stereochemistry. nih.govnih.gov

Furthermore, these optically active cyclopropylamines serve as building blocks for more complex molecules, such as cyclopropane β-amino acid derivatives, which are crucial for developing conformationally restricted peptidomimetics. nih.gov The ability to synthesize these amino acids with high enantiomeric enrichment is critical for controlling the structure and function of peptide-based drugs. nih.gov

Building Blocks for the Construction of Diverse Carbocyclic Frameworks

The strained ring of this compound makes it an excellent partner in various ring-opening and cycloaddition reactions, enabling the construction of larger and more complex carbocyclic systems. umich.eduresearchgate.net The phenyl and nitro groups act as donor-acceptor substituents, facilitating reactions that might not be possible with simple cyclopropanes. nih.govnih.gov

These donor-acceptor cyclopropanes can participate in formal [5+2] and [3+2] cycloaddition reactions. pku.edu.cn For example, vinylcyclopropanes can react with carbene equivalents in a [5+1] cycloaddition to yield six-membered carbocycles, offering an alternative to the classic Diels-Alder reaction for accessing polysubstituted cyclohexenes. nih.gov While specific examples detailing this compound in these exact cycloadditions are specialized, the general reactivity pattern of phenyl-substituted donor-acceptor cyclopropanes is well-documented and highlights its potential. researchgate.netlibretexts.orgyoutube.com The reaction outcomes can often be controlled by the choice of catalyst and reaction conditions, leading to different carbocyclic products from the same starting material. pku.edu.cn

Table 2: Cycloaddition Reactions Involving Cyclopropane Derivatives

Reaction Type Reactants Product Type Significance
[5+1] Cycloaddition Vinylcyclopropane and a vinylidene equivalent Methylenecyclohexene Provides access to 1,3-substituted cyclohexenes, which are challenging to make via Diels-Alder reactions. nih.gov
[3+2] Cycloaddition π-Ene-Vinylcyclopropanes (VCPs) Bicyclo[4.3.0]nonane derivatives Demonstrates the versatility of the VCP moiety to act as a three-carbon synthon instead of the more common five-carbon synthon. pku.edu.cn

Intermediates in the Synthesis of Nitrogen-Containing Heterocycles

The versatile nitro group and the reactive cyclopropane ring of this compound can be harnessed to construct a wide array of nitrogen-containing heterocycles. nih.govkit.edursc.org These heterocyclic scaffolds are ubiquitous in medicinal chemistry and materials science. kit.edursc.org

One powerful strategy involves the ring-opening of the nitrocyclopropane followed by cyclization. For instance, treatment of nitrocyclopropanes with reagents like tin(II) chloride can induce a ring-opening/ring-closure cascade to produce furans. nih.govbeilstein-journals.org More significantly, the nitrocyclopropane unit can be incorporated into pathways leading to nitrogen heterocycles like pyridines and quinolines. rsc.orgnih.gov The synthesis of quinolines, for example, can be achieved through various methods, including the Skraup synthesis, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds (which can be conceptually derived from ring-opening of a phenyl-nitrocyclopropane). organic-chemistry.orgiipseries.orgvaia.com

Furthermore, the nitro group itself can be transformed into other functionalities that then participate in cyclization reactions. beilstein-journals.org An intramolecular aza-Wittig reaction involving a transformed nitro group and the phenyl ring can lead to cyclopropane-fused 2-quinolones. beilstein-journals.orgresearchgate.net

Table 3: Synthesis of N-Heterocycles from Nitro-Precursors

Starting Material Type Reaction Product Heterocycle Significance
1-Methyl-3,5-dinitro-2-pyridone + Ketone + Ammonia Three-component ring transformation Nitropyridines Dinitropyridone acts as a safe synthetic equivalent of unstable nitromalonaldehyde (B3023284) to build complex pyridines. nih.gov
2-Aminobenzyl alcohols + Aldehydes + DMSO Dehydrogenative annulation Quinolines A one-pot method for synthesizing substituted quinolines. organic-chemistry.org
3-Arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters Intramolecular aza-Wittig reaction Cyclopropane-fused 2-quinolones Demonstrates a sophisticated use of the nitrocyclopropane's inherent functionality to build complex fused systems. beilstein-journals.org

Utility in Accessing Complex Chiral Architectures

The true power of this compound lies in its defined absolute stereochemistry, which can be transferred to more complex products. ethz.chyoutube.com As a chiral building block, it allows chemists to perform stereoselective synthesis, creating a single desired stereoisomer of a target molecule. nih.govmdpi.com This is of paramount importance in drug discovery, where different enantiomers or diastereomers of a molecule can have vastly different biological activities. mdpi.com

The synthesis of complex chiral architectures often begins with a "chiral pool" starting material, an enantiopure compound like this compound. ethz.ch Subsequent reactions are designed to proceed with high diastereoselectivity, ensuring that the initial chirality controls the formation of new stereocenters. acs.org For example, organocatalytic methods have been developed for the asymmetric synthesis of nitrocyclopropanes, which can then be elaborated into intricate structures containing multiple stereogenic centers, including quaternary carbons. nih.govacs.org The predictable stereochemical outcome of reactions involving this chiral synthon makes it an invaluable tool for the total synthesis of complex natural products and novel therapeutic agents.

Development of New Synthetic Methodologies Leveraging Ring Strain and Nitro Group Versatility

The unique electronic and steric properties of this compound have spurred the development of novel synthetic methods. researchgate.netarkat-usa.org The combination of high ring strain (estimated at ~27-28 kcal/mol for the parent cyclopropane) and the powerful electron-withdrawing nitro group creates a highly activated system ripe for chemical innovation. researchgate.net

Chemists have exploited these features to design new types of cascade reactions. A cascade process, where multiple chemical bonds are formed in a single operation, is a highly efficient way to build molecular complexity. acs.org For instance, organocatalytic cascade Michael-alkylation reactions have been developed to produce highly functionalized chiral cyclopropanes. acs.org In some cases, unexpected but synthetically useful organocatalyst-promoted ring-opening of the cyclopropane can occur, leading to different, stereochemically defined products from the same set of starting materials simply by changing the base. acs.org

The nitro group is not merely an activating group; its rich chemistry allows it to be a linchpin in new methodologies. nih.govbeilstein-journals.org It can be reduced to an amine, denitrated to form an alkene, or used as a leaving group. nih.govbeilstein-journals.org This versatility allows for divergent synthesis, where a single intermediate like this compound can be converted into a wide range of different product scaffolds, showcasing its utility in expanding the toolbox of modern synthetic chemistry. nih.gov

Q & A

Q. What are the key considerations for synthesizing ((1R,2S)-2-nitrocyclopropyl)benzene with high enantiomeric purity?

Methodological Answer:

  • Synthesis typically employs nickel(II) complexes (e.g., (R)- or (S)-configured) to control stereochemistry during cyclopropane ring formation. For example, alkylation of enolates derived from chiral nickel complexes can yield enantiomerically enriched nitrocyclopropyl derivatives .
  • Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Polar aprotic solvents like DMF or THF at –20°C to 0°C are often used to stabilize intermediates .
  • Post-synthesis purification via chiral HPLC or diastereomeric salt crystallization ensures enantiomeric excess (>95%) for research applications .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive proof of absolute configuration. For example, derivatives like (1R,2S)-2-fluorocyclopropane-1-carboxylic acid have been structurally validated using this method .
  • NMR spectroscopy (e.g., 1^1H/19^{19}F coupling constants) identifies trans/cis relationships in cyclopropane rings. NOESY experiments can distinguish between 1R,2S and 1S,2R configurations .
  • Optical rotation and comparison with literature data for analogous compounds (e.g., (1R,2S)-ephedrine derivatives) offer supplementary validation .

Advanced Research Questions

Q. How does the stereochemistry of the nitrocyclopropyl group influence biological activity in target systems?

Methodological Answer:

  • The 1R,2S configuration can enhance binding to enzymes or receptors due to spatial compatibility. For instance, (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride shows selective affinity for serotonin transporters, attributed to its rigid cyclopropane geometry .
  • Comparative studies using enantiomeric pairs (e.g., 1R,2S vs. 1S,2R) in cellular assays (e.g., IC50_{50} measurements) reveal stereospecific effects. Kinetic assays with fluorogenic substrates or radiolabeled ligands quantify binding differences .
  • Molecular docking simulations (using software like AutoDock Vina) predict interactions between the nitro group and hydrophobic/electrostatic pockets in protein targets .

Q. How can researchers resolve contradictions in synthetic yields reported for nitrocyclopropane derivatives?

Methodological Answer:

  • Reaction optimization : Systematic variation of catalysts (e.g., Pd vs. Ni complexes) and substrates (e.g., iodocyclopropanes vs. bromides) can clarify discrepancies. For example, trans-cyclopropyl iodides yield higher reactivity than bromides in alkylation reactions .
  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., ring-opened nitroalkenes) that reduce yields. Quenching reactions at intermediate stages helps trace decomposition pathways .
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) explain steric or electronic factors affecting yields. For instance, bulky substituents on the cyclopropane ring may hinder nitro group stabilization .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) separates nitrocyclopropanes from polar byproducts. Adding 1–2% triethylamine minimizes acidic degradation .
  • Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers. Mobile phases with heptane/ethanol/isopropanol mixtures improve resolution for nitro-substituted cyclopropanes .
  • Crystallization : Slow evaporation from ethanol/water mixtures produces high-purity crystals, as demonstrated for (1R,2S)-2-fluorocyclopropane-1-carboxylic acid derivatives .

Q. How can computational methods guide the design of derivatives with enhanced stability or activity?

Methodological Answer:

  • QSAR models correlate structural features (e.g., nitro group orientation, cyclopropane ring strain) with experimental data like metabolic stability or logP. For example, fluorinated cyclopropanes show improved metabolic resistance due to reduced CYP450 affinity .
  • Molecular dynamics simulations predict conformational flexibility under physiological conditions. Rigid 1R,2S configurations may reduce off-target interactions compared to more flexible analogs .
  • In silico toxicity screening (e.g., using ADMET predictors) flags derivatives with mutagenic or hepatotoxic risks early in development .

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